Cas no 59702-10-2 (1-(propan-2-yl)piperazin-2-one)

1-(Propan-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with an isopropyl group at the nitrogen position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. Its well-defined reactivity profile allows for selective functionalization, enabling the synthesis of derivatives with tailored properties. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. Its purity and consistent performance make it a reliable choice for researchers seeking precise modifications in nitrogen-containing heterocycles.
1-(propan-2-yl)piperazin-2-one structure
59702-10-2 structure
Product Name:1-(propan-2-yl)piperazin-2-one
CAS No:59702-10-2
MF:C7H14N2O
MW:142.198861598969
MDL:MFCD07373407
CID:950537
PubChem ID:15057401
Update Time:2025-10-28

1-(propan-2-yl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Isopropylpiperazin-2-one
    • 1-ISOPROPYL-PIPERAZIN-2-ONE
    • 1-propan-2-ylpiperazin-2-one
    • 1-(1-Methylethyl)-2-piperazinone
    • 1-(PROPAN-2-YL)PIPERAZIN-2-ONE
    • 1-Isopropyl-2-piperazinone
    • WAWBBMSQWUPYOW-UHFFFAOYSA-N
    • 8888AB
    • TRA0030335
    • AB37013
    • SY006729
    • AB0071824
    • 2-PIPERAZINONE, 1-(1-METHYLETHYL)-
    • A26393
    • MFCD07373407
    • AS-31341
    • DB-072681
    • EN300-150775
    • AC-26860
    • 59702-10-2
    • CS-0183532
    • DTXSID50567653
    • SCHEMBL761343
    • AKOS000351377
    • 1-(propan-2-yl)piperazin-2-one
    • MDL: MFCD07373407
    • Inchi: 1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3
    • InChI Key: WAWBBMSQWUPYOW-UHFFFAOYSA-N
    • SMILES: O=C1CNCCN1C(C)C

Computed Properties

  • Exact Mass: 142.11100
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.000
  • Boiling Point: 260 ºC
  • Flash Point: 11 ºC
  • PSA: 32.34000
  • LogP: 0.09330

1-(propan-2-yl)piperazin-2-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(propan-2-yl)piperazin-2-one Pricemore >>

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1-(propan-2-yl)piperazin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:59702-10-2)1-(propan-2-yl)piperazin-2-one
Order Number:A26393
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):917.0
Email:sales@amadischem.com

Additional information on 1-(propan-2-yl)piperazin-2-one

Introduction to 1-(propan-2-yl)piperazin-2-one (CAS No. 59702-10-2)

1-(propan-2-yl)piperazin-2-one, identified by its Chemical Abstracts Service (CAS) number 59702-10-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The compound features a piperazine ring substituted with a propan-2-yl group at the 1-position and a carbonyl group at the 2-position, which contributes to its unique reactivity and biological interactions.

The chemical structure of 1-(propan-2-yl)piperazin-2-one makes it a valuable intermediate in synthesizing various pharmacologically active molecules. Its piperazine core is a common scaffold in many drugs, known for its ability to interact with biological targets such as receptors and enzymes. The presence of the propan-2-yl side chain introduces additional functional groups that can be modified to enhance binding affinity or metabolic stability, making it a versatile building block in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(propan-2-yl)piperazin-2-one and its derivatives. Research has highlighted its role in developing treatments for neurological disorders, cardiovascular diseases, and infectious diseases. The compound's ability to modulate neurotransmitter systems has made it a focus of studies aimed at treating conditions such as depression, anxiety, and Parkinson's disease. Additionally, its structural features have been exploited in designing novel antiviral and antibacterial agents.

One of the most compelling aspects of 1-(propan-2-yl)piperazin-2-one is its synthetic accessibility. The compound can be readily prepared through various organic reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows researchers to modify its structure systematically, enabling the exploration of a wide range of derivatives with tailored properties. Such flexibility is crucial in drug discovery pipelines, where rapid iteration and optimization are essential.

The pharmacokinetic profile of 1-(propan-2-yl)piperazin-2-one has also been extensively studied. Its molecular properties influence factors such as solubility, bioavailability, and metabolic clearance. Researchers have leveraged this knowledge to develop prodrugs or analogs that enhance therapeutic efficacy while minimizing side effects. For instance, modifications to the propan-2-yl group can alter the compound's lipophilicity, impacting its distribution across biological membranes.

Recent advancements in computational chemistry have further accelerated the exploration of 1-(propan-2-yl)piperazin-2-one derivatives. Molecular modeling techniques allow researchers to predict binding interactions with biological targets with high precision. This approach has been instrumental in identifying lead compounds for clinical development. By integrating experimental data with computational insights, scientists can design molecules that are more likely to succeed in preclinical and clinical trials.

The therapeutic applications of 1-(propan-2-yl)piperazin-2-one extend beyond central nervous system disorders. Studies have suggested its potential in managing metabolic syndromes by influencing insulin sensitivity and lipid metabolism. Additionally, its antimicrobial properties have been investigated, particularly against resistant strains of bacteria. These findings underscore the compound's broad pharmacological relevance and highlight its importance as a research tool.

In conclusion, 1-(propan-2-yl)piperazin-2-one (CAS No. 59702-10-2) represents a promising compound in pharmaceutical research due to its structural versatility and biological activity. Its role as an intermediate in drug synthesis, combined with its potential therapeutic applications, makes it a cornerstone of modern medicinal chemistry. As research continues to uncover new derivatives and mechanisms of action, this compound is poised to contribute significantly to the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:59702-10-2)1-(propan-2-yl)piperazin-2-one
A26393
Purity:99%
Quantity:5g
Price ($):917.0
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